molecular formula C21H28N2O5S B247464 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B247464
M. Wt: 420.5 g/mol
InChI Key: KSKINRVTMRTRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as EMBP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is believed that 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine exerts its therapeutic effects by modulating various signaling pathways in the body. 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to reduce inflammation and pain in animal models. In addition, 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for dissolution. In addition, 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has limited solubility in some commonly used solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One potential area of research is the development of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine derivatives with improved therapeutic properties. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. This will help to determine the optimal dosage and administration route for 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in clinical settings. Additionally, further studies are needed to investigate the potential use of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in the treatment of various neurological disorders and other diseases.
Conclusion:
In conclusion, 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities, and has been shown to have neuroprotective effects. 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, including the development of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine derivatives with improved therapeutic properties and the investigation of its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 1-(3-ethoxy-4-methoxybenzyl)piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have neuroprotective effects and can be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been studied for its potential use in the treatment of depression and anxiety.

properties

Product Name

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H28N2O5S/c1-4-28-21-15-17(5-10-20(21)27-3)16-22-11-13-23(14-12-22)29(24,25)19-8-6-18(26-2)7-9-19/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

KSKINRVTMRTRAJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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